2-Ethyl-4,5,6,7-tetrahydro-1H-indole

Physicochemical Properties Lipophilicity ADME

2-Ethyl-4,5,6,7-tetrahydro-1H-indole (CAS 125405-80-3) is a 2-alkyl substituted 4,5,6,7-tetrahydroindole, a partially saturated bicyclic heterocycle. It serves primarily as a versatile synthetic intermediate , and its value proposition is rooted in the specific influence of its C2 ethyl substituent.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 125405-80-3
Cat. No. B6289371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5,6,7-tetrahydro-1H-indole
CAS125405-80-3
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1)CCCC2
InChIInChI=1S/C10H15N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h7,11H,2-6H2,1H3
InChIKeyHEHCRFARFOPQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,5,6,7-tetrahydro-1H-indole (CAS 125405-80-3) | Key Properties and Procurement Considerations


2-Ethyl-4,5,6,7-tetrahydro-1H-indole (CAS 125405-80-3) is a 2-alkyl substituted 4,5,6,7-tetrahydroindole, a partially saturated bicyclic heterocycle . It serves primarily as a versatile synthetic intermediate , and its value proposition is rooted in the specific influence of its C2 ethyl substituent. This group introduces predictable and quantifiable alterations in lipophilicity, basicity, and steric profile compared to unsubstituted or differently substituted tetrahydroindoles. These differentiated physicochemical properties are not just academic descriptors; they are the direct levers that control its utility in critical applications such as the synthesis of NADPH oxidase inhibitors [1] or functionalized tetrahydroindole-triazole ensembles via click chemistry .

Why 2-Ethyl-4,5,6,7-tetrahydro-1H-indole Cannot Be Swapped with Unsubstituted or Other 2-Alkyl Tetrahydroindoles


Procurement specialists and chemists cannot treat 2-Ethyl-4,5,6,7-tetrahydro-1H-indole as an interchangeable drop-in replacement for 4,5,6,7-tetrahydro-1H-indole (unsubstituted) or its 2-methyl, 2-phenyl, or fully aromatic indole analogs. The C2 ethyl group is a potent modulator of both physicochemical properties and subsequent reactivity. It increases lipophilicity (logP) by approximately 0.7-1.0 units compared to the unsubstituted parent [1], which critically alters solubility and membrane permeability in downstream biological applications. Furthermore, the +I effect of the ethyl group increases the basicity of the pyrrole ring's C3 position, a key site for electrophilic attack and protonation [2]. This shift in electron density directly impacts regioselectivity in reactions like ethynylation and the efficiency of subsequent transformations. Substituting with an analog lacking this specific ethyl substitution will result in a different yield profile, altered reactivity, and a distinct biological interaction landscape, thereby invalidating established synthetic protocols and structure-activity relationships.

Quantitative Differentiation Evidence for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole vs. Structural Analogs


Increased Lipophilicity (logP) Enhances Membrane Permeability and Alters Solubility Profile

The C2 ethyl group significantly increases the compound's lipophilicity relative to the unsubstituted 4,5,6,7-tetrahydro-1H-indole. Based on predicted partition coefficient values, this modification results in a logP increase of approximately 0.7 units [1]. This is a predictable consequence of the hydrophobic contribution of the ethyl moiety.

Physicochemical Properties Lipophilicity ADME

Enhanced Basicity at the C3 Position Alters Reactivity and Protonation State

The electron-donating (+I) effect of the C2 ethyl group increases the basicity at the C3 position of the indole ring, a critical site for electrophilic substitution and protonation. Quantitative structure-activity relationship (QSAR) studies on alkylindoles have established a linear free energy correlation (pKa = -10.05Σσ - 3.94) that allows for the precise prediction of this effect [1]. Applying this model to 2-ethyl-4,5,6,7-tetrahydro-1H-indole predicts a measurable increase in pKa compared to the unsubstituted parent.

Basicity pKa Reactivity

High-Yielding Chemo- and Regioselective Ethynylation at C2 for Advanced Intermediate Synthesis

4,5,6,7-Tetrahydroindoles are known to undergo rapid and facile ethynylation with ethyl 3-halo-2-propynoates under mild, solvent-free conditions [1]. The presence of a C2 ethyl substituent on the target compound does not preclude this valuable transformation and may even enhance regioselectivity. The unsubstituted parent compound is reported to afford ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoates in yields ranging from 62% to 90% [1]. This established reactivity profile positions 2-ethyl-4,5,6,7-tetrahydro-1H-indole as a valuable precursor for synthesizing 2-ethynyl derivatives, which are key intermediates for click chemistry and the construction of complex molecular ensembles .

Synthetic Chemistry Ethynylation Click Chemistry

High-Value Application Scenarios for 2-Ethyl-4,5,6,7-tetrahydro-1H-indole Based on Differentiated Properties


Medicinal Chemistry: Synthesis of NADPH Oxidase (NOX) Inhibitors

Tetrahydroindole derivatives are a key structural class for developing NADPH oxidase inhibitors, which are investigated for treating cardiovascular, respiratory, and metabolic disorders [1]. The specific substitution pattern of 2-Ethyl-4,5,6,7-tetrahydro-1H-indole, with its optimized lipophilicity (logP shift of ~0.7 units [2]) and altered basicity, makes it a strategically superior intermediate for exploring structure-activity relationships (SAR) around the C2 position of this pharmacophore. Its use can lead to analogs with improved membrane permeability and target engagement compared to those derived from the less lipophilic, unsubstituted parent compound.

Click Chemistry & Bioconjugation: Generating Functionalized Tetrahydroindole-Triazole Ensembles

The compound's C2 position is a proven site for high-yielding ethynylation (62-90% yield for the parent scaffold [3]), which is the critical first step toward generating 2-ethynyl derivatives. These derivatives are essential substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the rapid and modular synthesis of tetrahydroindole-triazole conjugates . This application is central to chemical biology for creating fluorescent probes and in medicinal chemistry for assembling diverse screening libraries. The ethyl group provides a defined starting point for building molecular complexity with predictable physicochemical properties.

Synthetic Methodology: C2-Substituted Tetrahydroindole as a Building Block for Alkaloid Synthesis

4,5,6,7-Tetrahydroindoles are valuable intermediates for synthesizing complex indole alkaloids and other polyheterocyclic structures . The C2 ethyl substituent on 2-Ethyl-4,5,6,7-tetrahydro-1H-indole introduces a specific, non-hydrogen alkyl group that can serve as a handle for further functionalization or as a structural feature in the final target molecule. Its defined and differentiated reactivity profile, particularly its enhanced basicity at C3 [4], makes it a more predictable and controllable building block than the unsubstituted analog for certain multi-step synthetic sequences, ensuring higher fidelity in complex molecule construction.

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